2-Methyl-4-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-Methyl-4-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with a trifluoromethyl group, a piperazine ring, and an oxadiazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactionsThe piperazine ring is then attached via a condensation reaction, and finally, the oxadiazole moiety is introduced through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-4-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-chloropyrimidine
- 2-Methyl-4-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-methylpyrimidine
Uniqueness
Compared to similar compounds, 2-Methyl-4-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties such as increased stability and enhanced biological activity .
Properties
Molecular Formula |
C18H23F3N6O2 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-[[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H23F3N6O2/c1-12-22-14(18(19,20)21)10-15(23-12)27-6-4-26(5-7-27)11-16-24-25-17(29-16)13-2-8-28-9-3-13/h10,13H,2-9,11H2,1H3 |
InChI Key |
OJIDMQGQXQELRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=NN=C(O3)C4CCOCC4)C(F)(F)F |
Origin of Product |
United States |
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